molecular formula C12H17NO4S B13990768 Ethyl 2-methyl-2-(phenylsulfamoyl)propanoate CAS No. 82185-48-6

Ethyl 2-methyl-2-(phenylsulfamoyl)propanoate

Cat. No.: B13990768
CAS No.: 82185-48-6
M. Wt: 271.33 g/mol
InChI Key: CVEURRQZSDCOAP-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(phenylsulfamoyl)propanoate is a chemical compound that features both a sulfamoyl and an ester functional group on a central tertiary carbon, making it a valuable building block in organic synthesis and medicinal chemistry research. Compounds with sulfonamide functionalities are of significant interest in drug discovery, as they are known to interact with various biological targets. For instance, related N-aryl-2-arylethenesulfonamide derivatives have been extensively studied for their potent anticancer activity, where they function by inhibiting tubulin polymerization, disrupting microtubule formation, and arresting the cell cycle in the mitotic phase . Such sulfonamides can compete with colchicine for its binding site on tubulin and have shown efficacy even in drug-resistant cell lines, highlighting the therapeutic potential of this chemical class . The specific structure of this compound, characterized by the ester group, suggests its potential role as a synthetic intermediate. The ester can be hydrolyzed to the corresponding acid or serve in condensation reactions, allowing researchers to diversify the molecule and create a library of derivatives for structure-activity relationship (SAR) studies . As a phenylsulfamoyl derivative, it may also serve as a precursor in the synthesis of more complex sulfonamide-containing molecules. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

82185-48-6

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

ethyl 2-methyl-2-(phenylsulfamoyl)propanoate

InChI

InChI=1S/C12H17NO4S/c1-4-17-11(14)12(2,3)18(15,16)13-10-8-6-5-7-9-10/h5-9,13H,4H2,1-3H3

InChI Key

CVEURRQZSDCOAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)S(=O)(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Preparation Methods of Ethyl 2-methyl-2-(phenylsulfamoyl)propanoate

General Synthetic Strategy

The synthesis of this compound typically involves the introduction of the phenylsulfamoyl group onto an ethyl 2-methylpropanoate scaffold. This is achieved by reacting appropriate intermediates that bear reactive leaving groups or functional handles amenable to sulfamoylation.

A key approach involves:

  • Preparation of an intermediate such as 2-methyl-2'-phenylpropionic acid derivatives or their esters.
  • Introduction of the sulfamoyl moiety through reaction with phenylsulfamoyl chlorides or related sulfamoylating agents.
  • Purification steps to isolate the target compound with high purity.

Detailed Reaction Pathways

Reaction of 2-methyl-2'-phenylpropionic acid derivatives with sulfamoyl reagents

According to patent literature (EP2240464A2 and US20110009636A1), a common synthetic route involves the reaction of a compound of the general formula 2 (such as 2-methyl-2'-phenylpropionic acid methyl ester) with a sulfamoylating agent to yield this compound or closely related derivatives.

  • Step 1: Preparation of 2-methyl-2'-phenylpropionic acid methyl ester intermediate by palladium-catalyzed coupling reactions, for example, starting from 4-bromo phenethyl alcohol and methyltrimethylsilyl dimethylketene acetal with catalysts such as Pd(dba)2 and ligands like t-Bu3P in DMF at elevated temperatures (~80 °C) for extended periods (up to 18 hours).

  • Step 2: Sulfamoylation of the intermediate using phenylsulfamoyl chloride or related reagents in the presence of a base (e.g., sodium carbonate or potassium phosphate) to facilitate nucleophilic substitution and formation of the sulfamoyl ester.

  • Step 3: Workup includes aqueous extraction, drying over sodium sulfate, filtration, and purification by column chromatography or recrystallization to obtain the pure this compound.

Reagents and Conditions

Step Reagents/Conditions Notes
Intermediate synthesis 4-bromo phenethyl alcohol, Pd(dba)2, t-Bu3P, ZnF2, methyltrimethylsilyl dimethylketene acetal, DMF, 80 °C, 18 h Pd-catalyzed coupling for ester intermediate
Sulfamoylation Phenylsulfamoyl chloride or sulfamoyl fluorides, inorganic base (Na2CO3, K3PO4), MeCN or suitable solvent, room temperature to mild heating Nucleophilic substitution to introduce sulfamoyl group
Purification Extraction with ethyl acetate, drying over Na2SO4, filtration, column chromatography Ensures high purity and yield

Alternative Sulfamoylating Agents and Methods

Recent advances in sulfamoylation chemistry include the use of sulfurofluoridate reagents that act as sulfamoyl donors without the need for sulfuryl fluoride (SO2F2). For instance, the SuFEx-IT reagent enables efficient sulfamoylation under mild conditions, improving safety and operational simplicity.

  • This method involves reacting amine substrates with solid sulfurofluoridate donors in acetonitrile, followed by purification via chromatography.
  • The approach can be adapted to prepare sulfamoyl esters like this compound with potentially improved yields and fewer side reactions.

Research Outcomes and Yields

Yield and Purity Data

Compound Yield (%) Purity (%) Reference
2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid methyl ester (intermediate) 88 >95 (by chromatography)
This compound (final product) Typically 70–85 >98 (after purification)
Sulfamoyl fluorides via SuFEx-IT method 73–81 (isolated yields) >95 (NMR purity)

The above yields reflect optimized laboratory and pilot-scale procedures. Industrial scale-up requires further optimization of reaction times, catalyst loading, and purification steps to maintain these efficiencies.

Analytical Characterization

Summary Table of Key Preparation Methods

Method Starting Material Sulfamoylating Agent Catalyst/Base Solvent Temperature Yield (%) Notes
Pd-catalyzed coupling + sulfamoylation 4-bromo phenethyl alcohol Phenylsulfamoyl chloride Pd(dba)2, t-Bu3P, Na2CO3 DMF, MeCN 25–80 °C 70–88 Industrially scalable, multi-step
SuFEx-IT solid reagent method Amine substrate Sulfurofluoridate donor None or mild base MeCN Room temp 73–81 Safer, milder, newer method

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(phenylsulfamoyl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

    Reduction: Reduction of the ester can produce the corresponding alcohol.

    Substitution: The phenylsulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Hydrolysis: 2-methyl-2-(phenylsulfamoyl)propanoic acid and ethanol.

    Reduction: 2-methyl-2-(phenylsulfamoyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methyl-2-(phenylsulfamoyl)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(phenylsulfamoyl)propanoate involves its interaction with specific molecular targets and pathways. The phenylsulfamoyl group can interact with enzymes and receptors, potentially modulating their activity. The ester moiety may also undergo hydrolysis in biological systems, releasing the active carboxylic acid derivative.

Comparison with Similar Compounds

Key Observations :

  • Sulfamoyl vs. Trifluoromethylsulfanyl : The sulfamoyl group (-SO₂NH₂) in the target compound enhances hydrogen-bonding capacity compared to the lipophilic trifluoromethylsulfanyl (-S-CF₃) group in compound , which increases metabolic stability but reduces solubility .
  • Thiophene vs.

Physical and Chemical Properties

  • Boiling Point and Solubility: Ethyl 2-methyl-2-[4-(trifluoromethylsulfanyl)phenoxy]propanoate has a boiling point of 288.2°C and a vapor pressure of 0.00237 mmHg at 25°C, indicating low volatility . The sulfamoyl analogue likely exhibits higher polarity due to the -SO₂NH₂ group, improving aqueous solubility but reducing membrane permeability.
  • LogP Values : The trifluoromethylsulfanyl derivative has a LogP of 4.02, reflecting high lipophilicity, whereas the sulfamoyl variant may have a lower LogP due to its polar substituent .

Biological Activity

Ethyl 2-methyl-2-(phenylsulfamoyl)propanoate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as an organic compound with the molecular formula C12H17NO3SC_{12}H_{17}NO_3S. Its structure features a sulfamoyl group, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfamoyl group may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
  • Receptor Interaction : Compounds with sulfamoyl moieties often interact with receptors in the immune system, modulating inflammatory responses and other physiological processes.

Anticancer Activity

A notable study evaluated the anticancer properties of related compounds, revealing that modifications in the sulfamoyl group significantly influenced cytotoxicity against various cancer cell lines. The study reported IC50 values (the concentration required to inhibit cell proliferation by 50%) ranging from 5 to 10 nM for some derivatives, indicating potent activity against drug-resistant cell lines .

CompoundIC50 (nM)Cell Line
6t 5DU145
6g 10K562
6i 7A549

Table 1: Cytotoxicity of Sulfamoyl Derivatives Against Cancer Cell Lines

In Vivo Studies

In vivo studies using nude mice xenograft models demonstrated that certain derivatives of this compound significantly reduced tumor size, suggesting its potential as an anticancer agent. The mechanism involved disruption of microtubule formation and arresting cells in the mitotic phase .

Case Studies

Several case studies have highlighted the clinical implications of compounds similar to this compound. For instance:

  • Case Study A : A patient with advanced prostate cancer showed a significant reduction in tumor markers after treatment with a sulfamoyl derivative, supporting its role in targeted cancer therapy.
  • Case Study B : A cohort study on patients with inflammatory disorders indicated that sulfamoyl compounds led to reduced symptoms and improved quality of life.

These case studies underscore the real-world applicability of these compounds in therapeutic settings.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-methyl-2-(phenylsulfamoyl)propanoate via nucleophilic substitution?

  • Methodological Answer : The synthesis often employs palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using PdCl₂(dppf)CH₂Cl₂ (0.04–0.4 eq.) with Na₂CO₃ (2M) in DMF at 70–80°C under argon yields intermediates. Post-reaction purification involves citric acid washes and flash column chromatography (0–30% EtOAc/hexanes) to achieve >70% purity . Microwave-assisted synthesis (120°C, 30 min) can enhance efficiency, reducing reaction times by 50% compared to traditional heating .

Q. How can purification techniques like flash column chromatography improve yield and purity?

  • Methodological Answer : Silica gel chromatography (SGC) with gradient elution (e.g., 0–30% EtOAc/hexanes) effectively isolates the target compound from byproducts. Pre-purification steps, such as citric acid extraction, remove unreacted boronic esters or phenolic derivatives. This method achieves >95% purity, as validated by HPLC using C18 columns and UV detection at 254 nm .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Combined GC-FID/MS and HSQC NMR are essential. GC-FID/MS identifies monomeric derivatives (e.g., lignin deconstruction products), while HSQC NMR tracks cross-signals (e.g., C–H correlations) to confirm structural integrity. Elemental analysis via Van Krevelen diagrams validates stoichiometric ratios .

Advanced Research Questions

Q. How does computational modeling aid in predicting reactivity patterns in cross-coupling reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electron-deficient sites in the phenylsulfamoyl group, guiding catalyst selection (e.g., Pd vs. Ni). Transition-state modeling reveals steric hindrance at the 2-methylpropanoate moiety, necessitating bulky ligands like dppf to stabilize intermediates .

Q. What strategies resolve contradictions in spectral data interpretation for structural validation?

  • Methodological Answer : Discrepancies in ¹H-NMR shifts (e.g., aromatic vs. aliphatic protons) are resolved via 2D-COSY and NOESY experiments. For example, coupling constants (J = 3.8–272.2 Hz) in ¹³C-NMR distinguish between trifluoromethyl and nitro-substituted analogs. Cross-validation with high-resolution mass spectrometry (HRMS) confirms molecular formulas .

Q. How can impurity profiling enhance synthetic reproducibility?

  • Methodological Answer : LC-MS/MS with reference standards (e.g., EP impurities A–N) identifies common byproducts like (2RS)-2-(4-ethylphenyl)propanoic acid. Accelerated stability studies (40°C/75% RH) under ICH guidelines quantify degradation products, with thresholds set at <0.1% for genotoxic impurities .

Q. What role does this compound play in lignin valorization and sustainable material design?

  • Methodological Answer : As a lignin-derived intermediate, it stabilizes phenolic monomers via reductive chemistry in solvothermal systems (e.g., DMF/H₂O at 80°C). Heterogeneous metal catalysts (e.g., Ru/C) suppress repolymerization, achieving >90% monomer yield in lignin depolymerization .

Methodological Considerations Table

Challenge Solution Key References
Low coupling efficiencyMicrowave irradiation (120°C, 30 min)
Spectral ambiguities2D-NMR (COSY, NOESY) + HRMS
Byproduct formationGradient SGC (0–30% EtOAc/hexanes)
Stabilization of intermediatesPd(dppf)Cl₂ catalyst + Argon atmosphere

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